An In-depth Technical Guide to the Chemical Properties of 3-hydroxy-4-iodo-N-propylbenzamide
An In-depth Technical Guide to the Chemical Properties of 3-hydroxy-4-iodo-N-propylbenzamide
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-hydroxy-4-iodo-N-propylbenzamide. Due to the limited direct literature on this specific molecule, this document synthesizes information from established chemical principles and data from analogous structures to present a robust and scientifically grounded guide. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The guide details a plausible high-yield synthetic pathway, provides step-by-step experimental protocols, and outlines a complete analytical workflow for structural verification and purity assessment. All quantitative data, including predicted spectroscopic characteristics, are summarized for clarity.
Introduction and Molecular Overview
3-hydroxy-4-iodo-N-propylbenzamide is a substituted aromatic amide. Its structure combines a phenolic hydroxyl group, an iodine atom, and an N-propyl amide chain on a benzene ring. This unique combination of functional groups suggests potential applications in medicinal chemistry, as iodinated phenolic compounds can exhibit a range of biological activities, and the benzamide scaffold is present in numerous pharmaceuticals.[1][2] The hydroxyl and amide groups provide sites for hydrogen bonding, influencing solubility and potential interactions with biological targets, while the iodine atom can participate in halogen bonding and alters the electronic properties of the aromatic ring.
This guide will first detail a proposed synthetic route, followed by comprehensive protocols for characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Chemical Structure
The chemical structure of 3-hydroxy-4-iodo-N-propylbenzamide is presented below.
Caption: Structure of 3-hydroxy-4-iodo-N-propylbenzamide.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for 3-hydroxy-4-iodo-N-propylbenzamide is provided in the table below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₂INO₂ | - |
| Molecular Weight | 305.11 g/mol | - |
| CAS Number | 1700267-13-5 | [3] |
| Appearance | Predicted to be a white to off-white solid | Analogy |
| Melting Point | >225 °C (based on precursor) | |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | Analogy |
| XLogP3 | ~3.5 | Prediction |
Synthesis Pathway and Experimental Protocols
The synthesis of 3-hydroxy-4-iodo-N-propylbenzamide can be efficiently achieved via a two-step process starting from 3-hydroxybenzoic acid. The first step involves the regioselective iodination of the aromatic ring, followed by the coupling of the resulting carboxylic acid with propylamine.
Synthesis Workflow
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of 3-Hydroxy-4-iodobenzoic Acid
Causality: The iodination of 3-hydroxybenzoic acid is directed by the activating hydroxyl group.[4] The ortho and para positions relative to the hydroxyl group are electronically enriched and thus more susceptible to electrophilic substitution. The para position (C4) is sterically more accessible than the ortho position (C2), leading to the preferential formation of the 4-iodo isomer. The use of sodium iodide and an oxidizing agent like sodium hypochlorite in situ generates an electrophilic iodine species for the reaction.[5]
Experimental Protocol:
-
In a 1 L round-bottom flask, dissolve 3-hydroxybenzoic acid (e.g., 69.1 g, 0.5 mol) in 700 mL of methanol.
-
To this solution, add sodium hydroxide (21.0 g, 0.52 mol) and sodium iodide (78.7 g, 0.52 mol) sequentially. Stir until all solids are dissolved.[5]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add aqueous sodium hypochlorite (e.g., commercial bleach, standardized to 1.05 eq.) dropwise while maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 2 hours.
-
Remove the ice bath and allow the reaction to stir overnight at room temperature.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of ~2, which will precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 3-hydroxy-4-iodobenzoic acid as an off-white solid.[5]
-
Step 2: Amide Coupling to form 3-hydroxy-4-iodo-N-propylbenzamide
Causality: The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[6] Therefore, a coupling agent is required to activate the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the amine. An additive such as 1-hydroxybenzotriazole (HOBt) is often included to suppress side reactions and reduce potential racemization by forming an active ester, which then reacts cleanly with the amine.
Experimental Protocol:
-
In a 250 mL round-bottom flask, dissolve 3-hydroxy-4-iodobenzoic acid (e.g., 10.0 g, 37.9 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (8.7 g, 45.5 mmol, 1.2 eq.) and HOBt (6.1 g, 45.5 mmol, 1.2 eq.) to the solution and stir for 15 minutes.
-
Add propylamine (3.7 mL, 45.5 mmol, 1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Dissolve the crude solid in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 3-hydroxy-4-iodo-N-propylbenzamide.
-
Spectroscopic and Physicochemical Characterization
A comprehensive characterization workflow is essential to confirm the identity and purity of the synthesized compound.
Characterization Workflow
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Predicted chemical shifts are based on established substituent effects on aromatic systems.[8][9]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | br s | 1H | -OH (Phenolic) | Phenolic protons are acidic and often appear as a broad singlet at high chemical shift. |
| ~8.5 | t | 1H | -NH (Amide) | Amide N-H proton couples with the adjacent CH₂ group. |
| ~7.9 | d | 1H | Ar-H (H6) | Ortho to the electron-withdrawing carbonyl group, deshielded. |
| ~7.5 | dd | 1H | Ar-H (H5) | Ortho to iodine and meta to the carbonyl group. |
| ~7.0 | d | 1H | Ar-H (H2) | Ortho to the hydroxyl group and meta to iodine. |
| ~3.2 | q | 2H | -NH-CH₂ -CH₂-CH₃ | Coupled to both the N-H proton and the adjacent CH₂ group. |
| ~1.5 | sextet | 2H | -NH-CH₂-CH₂ -CH₃ | Coupled to the two adjacent CH₂ groups. |
| ~0.9 | t | 3H | -NH-CH₂-CH₂-CH₃ | Terminal methyl group coupled to the adjacent CH₂ group. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O (Amide) | Carbonyl carbons are highly deshielded. |
| ~158 | C-OH | Aromatic carbon attached to the electronegative oxygen atom. |
| ~140 | C-I | Carbon attached to iodine is deshielded. |
| ~130 | Ar-C (C5) | Aromatic carbons typically resonate in the 110-160 ppm range.[10] |
| ~125 | Ar-C (C1) | Aromatic carbons typically resonate in the 110-160 ppm range.[10] |
| ~120 | Ar-C (C6) | Aromatic carbons typically resonate in the 110-160 ppm range.[10] |
| ~115 | Ar-C (C2) | Aromatic carbons typically resonate in the 110-160 ppm range.[10] |
| ~42 | -NH-CH₂ - | Aliphatic carbon attached to nitrogen. |
| ~22 | -CH₂-CH₂ -CH₃ | Aliphatic carbon. |
| ~11 | -CH₃ | Terminal methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.[11]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400 - 3200 | Broad, Strong | O-H stretch (phenolic) |
| ~3300 | Medium | N-H stretch (amide) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (Amide I band) |
| ~1540 | Strong | N-H bend (Amide II band) |
| 1600, 1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (phenolic) |
| ~600 | Weak | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[12]
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z (mass-to-charge) | Proposed Fragment Ion | Rationale |
| 305 | [M]⁺• (Molecular Ion) | The intact molecule with one electron removed. |
| 262 | [M - C₃H₇]⁺ | Loss of the propyl group via cleavage of the N-C bond. |
| 246 | [M - NHC₃H₇]⁺ | Alpha-cleavage resulting in the loss of the N-propylamino group, forming the stable 3-hydroxy-4-iodobenzoyl cation. This is often a prominent peak for benzamides.[13][14] |
| 218 | [M - NHC₃H₇ - CO]⁺ | Subsequent loss of carbon monoxide from the benzoyl cation to form the 3-hydroxy-4-iodophenyl cation.[13] |
| 121 | [I-C₆H₃-OH]⁺ | Phenyl cation fragment containing the iodine and hydroxyl substituents. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds.[12] |
Safety, Storage, and Handling
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves when handling this compound and its precursors. All synthetic steps should be performed in a well-ventilated fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
This guide provides a comprehensive, albeit predictive, technical overview of 3-hydroxy-4-iodo-N-propylbenzamide. By leveraging established principles of organic synthesis and spectroscopic analysis of analogous compounds, a reliable framework for its preparation and characterization is established. The detailed protocols and expected data serve as a valuable resource for researchers aiming to synthesize and study this molecule for potential applications in materials science or drug discovery.
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